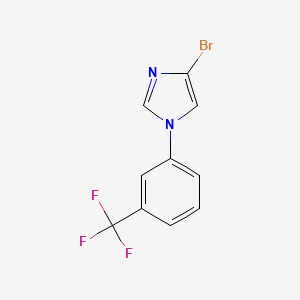

4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

4-bromo-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDLFWRUKMGVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(N=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The coupling of 4-bromo-1H-imidazole with 3-bromo-5-trifluoromethylaniline employs a copper(I) catalyst (e.g., CuI) and a coordinating ligand such as 8-hydroxyquinoline. The base tripotassium phosphate (K₃PO₄) facilitates deprotonation of the imidazole, enabling nucleophilic attack on the aryl halide. Key optimizations include:

-

Catalyst System : CuI (0.1 mol%) with 8-hydroxyquinoline (0.1 mol%) enhances reaction efficiency by stabilizing the copper center and preventing aggregation.

-

Temperature : Reactions conducted at 160–170°C achieve complete conversion within 4–26 hours, depending on the substrate.

-

Solvent-Free Conditions : Eliminating solvents reduces costs and aligns with green chemistry principles.

Table 2: Representative Coupling Reaction Conditions

Workup and Purification

Post-reaction workup involves filtration to remove copper residues, followed by distillation to concentrate the product. The crude material is purified via recrystallization from ethanol or toluene/acetone mixtures, yielding 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride as a crystalline solid . For the target compound, analogous steps would involve neutralizing the hydrochloride salt to isolate the free base.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Lewis Acids: Such as aluminum chloride for Friedel-Crafts acylation.

Oxidizing Agents: Such as bromine for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole (): This analogue differs in the position of the trifluoromethyl group (para vs. meta on the phenyl ring). Such positional changes can affect binding affinity in pharmacological contexts .

4-Bromo-1-(3-bromophenyl)-1H-imidazole ():

Replacing the trifluoromethyl group with a bromine atom on the phenyl ring introduces a heavier halogen, increasing molecular weight (364.22 g/mol) and possibly lipophilicity. The dual bromine substituents may favor halogen bonding in crystal packing or protein interactions .

Bulky vs. Electron-Withdrawing Substituents

- 2-(4-Biphenyl)-4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole (13) (): The bulky silyl-protecting group enhances steric hindrance, reducing reactivity at the imidazole nitrogen.

4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole ():

A tetrahydrofuran substituent introduces oxygen-based polarity, improving solubility in polar solvents. The mixture of 4- and 5-bromo isomers (3:1 ratio) highlights regioselectivity challenges absent in the target compound’s well-defined substitution pattern .

Heterocyclic and Complex Derivatives

- 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) (): This indole-imidazole hybrid demonstrates how brominated imidazoles can be integrated into larger pharmacophores.

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole ():

The addition of a triazole ring and fluorine substituent creates a multi-heterocyclic system with increased hydrogen-bonding capacity. Such complexity often correlates with higher melting points (e.g., 133–142°C in ) compared to simpler imidazoles .

Physical Properties

Biological Activity

4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties. The imidazole ring structure is known for its role in various biological functions and interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical cellular processes, leading to antimicrobial and anticancer effects. The compound's bromine atom enhances its binding affinity to various receptors and enzymes, while the trifluoromethyl group may influence its lipophilicity and membrane permeability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, studies utilizing the NCI-60 cancer cell line panel have shown that this compound exhibits potent cytotoxic activity, with IC50 values indicating strong antiproliferative effects against several cancer types. Notably, it has demonstrated efficacy against human cervix carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) with submicromolar IC50 values.

Case Studies

| Study | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Study 1 | HeLa | 0.5 | Antiproliferative |

| Study 2 | FM3A | 0.8 | Antiproliferative |

| Study 3 | CEM (T-Lymphocyte) | 2.0 | Cytotoxic |

Detailed Findings

- Cytotoxicity : In a study assessing the cytotoxic effects on various cell lines, this compound showed IC50 values ranging from 0.5 to 2.0 µM, indicating strong inhibitory effects on cancer cell proliferation .

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Research Applications

The unique properties of this compound make it a valuable candidate for further research in drug development. Its potential applications include:

- Lead Compound : As a lead compound for developing new antimicrobial agents.

- Anticancer Drug Development : Investigated as a scaffold for synthesizing novel anticancer drugs targeting specific pathways involved in tumor growth.

- Synthetic Chemistry : Used as a building block in the synthesis of more complex organic molecules.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole?

The synthesis typically involves copper-catalyzed Ullmann coupling between 4-bromoimidazole and 3-trifluoromethylphenyl halides. Key reagents include CuI (0.05–0.1 eq), cesium carbonate (1.3–2 eq), and 8-hydroxyquinoline as a ligand in polar aprotic solvents like DMF at 130°C for 4–24 hours. This method ensures regioselective N-arylation . Alternative routes may involve Pd-catalyzed cross-coupling for late-stage diversification .

Q. How is the structure of the compound confirmed post-synthesis?

Structural confirmation requires multi-spectral analysis:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm), trifluoromethylphenyl substituents (δ 7.4–7.6 ppm), and imidazole protons (δ 7.8–8.1 ppm) .

- FTIR : Stretching vibrations for C=N (1611 cm⁻¹), C-Br (590 cm⁻¹), and CF₃ (1120–1160 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 265.03 for C₈H₄BrF₃N₂) .

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography on silica gel with gradients of cyclohexane/ethyl acetate (85:15 to 70:30) resolves isomers and byproducts . Recrystallization using ethanol/water mixtures improves purity for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Catalyst screening : Compare CuI, Pd(OAc)₂, or NiCl₂ for coupling efficiency. CuI with 8-hydroxyquinoline enhances turnover in DMF .

- Solvent effects : Use DMF for high-temperature stability or switch to DMAc for reduced side reactions .

- Temperature control : Maintain 130°C for aryl bromide activation but avoid decomposition by limiting reaction time to <6 hours .

Q. What methodologies are used to evaluate biological activity and target engagement?

- Molecular docking : Screen against EGFR or indoleamine 2,3-dioxygenase (IDO) using AutoDock Vina. The trifluoromethylphenyl group shows hydrophobic interactions in the active site .

- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. Derivatives with electron-withdrawing substituents (e.g., Br, CF₃) exhibit IC₅₀ values <50 µM .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace CF₃ with Cl, F, or methyl groups to modulate lipophilicity (logP) and binding affinity .

- Positional effects : Compare 3-trifluoromethylphenyl vs. 4-trifluoromethoxyphenyl analogs to assess steric and electronic impacts on enzyme inhibition .

Q. What computational tools predict pharmacokinetic and toxicity profiles?

- ADMET analysis : Use SwissADME to predict blood-brain barrier permeability (low for CF₃ derivatives) and CYP450 inhibition .

- Toxicity screening : ProTox-II identifies potential hepatotoxicity risks due to bromine and aromatic nitro groups .

Q. How can stability under varying experimental conditions be assessed?

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; the compound is stable at pH 5–9 but hydrolyzes under strong acidic/basic conditions .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for high-temperature reactions .

Q. How are contradictions in biological data resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.